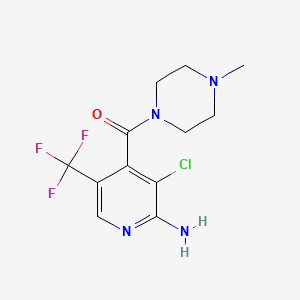

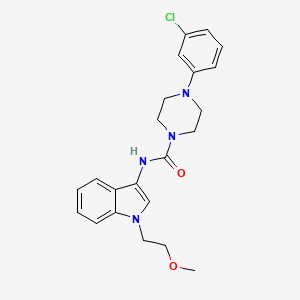

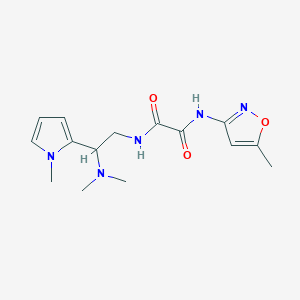

![molecular formula C24H22N2O4S2 B2529905 N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide CAS No. 900004-82-2](/img/structure/B2529905.png)

N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide, is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse biological activities, including antibacterial, anticonvulsant, and neuroprotective effects . These compounds are of significant interest in medicinal chemistry for their potential therapeutic applications.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves C-C coupling methodologies, as demonstrated in the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which were synthesized using Pd(0) catalyzed reactions with aryl boronic pinacol ester/acids . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving the initial formation of the benzothiazole core followed by subsequent functionalization to introduce the benzyl and tosyl groups.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be characterized by spectroscopic techniques and elemental analyses . The structure is typically planar for the benzothiazole moiety, as observed in the related compound 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, which exhibits an almost planar structure with the benzothiazole and acetamide moieties . The planarity of the core structure is crucial for the biological activity of these compounds, as it affects their ability to interact with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including coupling reactions for synthesis and interactions with biological targets. For instance, the antibacterial activity of novel N-(benzo[d]thiazol-2-yl) derivatives containing a quinoline linkage was attributed to their ability to interact with bacterial cells . The urease inhibition activity of N-(6-arylbenzo[d]thiazol-2-yl)acetamides was found to be significant, and molecular docking studies suggested that these compounds bind to the non-metallic active site of the urease enzyme through hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the benzothiazole core. These properties are essential for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). The anticonvulsant and neuroprotective effects of N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide were evaluated, and the compound showed promising results, indicating that the methoxy group on the benzothiazole ring could be beneficial for these activities . The physical and chemical properties of the specific compound this compound would need to be determined experimentally to fully understand its pharmacological potential.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Detection

- A study identified the urinary metabolites of 3-(4-methoxybenzoyl)-1-pentylindole (RCS-4), a synthetic indole-derived compound, using gas chromatography-mass spectrometry. The metabolites were products of aromatic monohydroxylation, dihydroxylation, and O-demethylation among others, indicating the compound's complex metabolic pathway (Kavanagh et al., 2012).

Mechanisms of Action and Effects

- Research into 11C-labeled N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) highlighted its potential as an orexin 1 and 2 receptor antagonist, with implications for insomnia treatment. The study detailed the disposition, metabolism, and elimination of this compound in humans, showing nearly complete elimination over a 9-day period, primarily via feces (Renzulli et al., 2011).

Radioligand Applications

- Another study focused on a compound labeled with carbon-11, [11C]PBR28, used for imaging peripheral benzodiazepine receptors (PBRs) in the brain. This research provides insights into the biodistribution and radiation dosimetry in both monkeys and humans, demonstrating its utility in neuroimaging and its modest effective dose, suitable for clinical applications (Brown et al., 2007).

Wirkmechanismus

Target of Action

The primary target of N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide is the cyclooxygenase enzymes, specifically COX-1 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The affected pathway is the arachidonic acid pathway. By inhibiting COX enzymes, this compound disrupts the production of prostaglandins, leading to a decrease in inflammation .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX enzymes . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S2/c1-17-8-11-20(12-9-17)32(28,29)16-23(27)26(15-18-6-4-3-5-7-18)24-25-21-13-10-19(30-2)14-22(21)31-24/h3-14H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLYYQLRWCWGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1Z,4E)-3-methylidene-5-phenylpenta-1,4-dienyl]benzene](/img/no-structure.png)

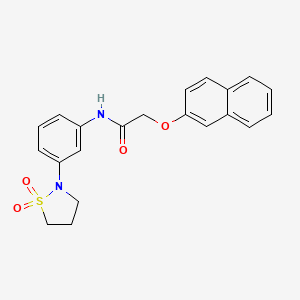

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)

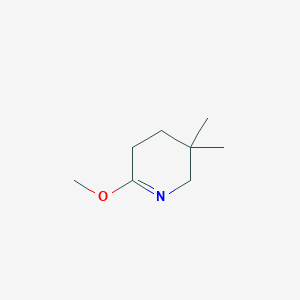

![(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2529828.png)

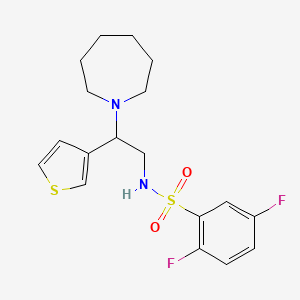

![1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride](/img/structure/B2529829.png)

![4-Fluoro-2-methylbenzo[d]thiazol-6-amine](/img/structure/B2529841.png)